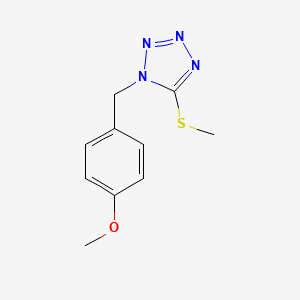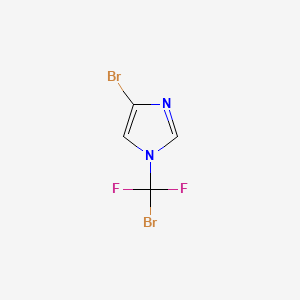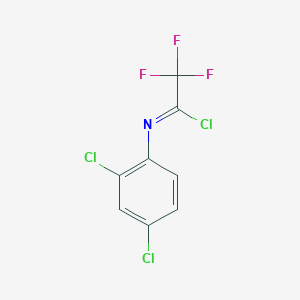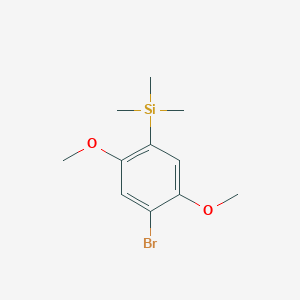
(4-Bromo-2,5-dimethoxyphenyl)trimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Bromo-2,5-dimethoxyphenyl)trimethylsilane is an organic compound that belongs to the class of phenyltrimethylsilanes It is characterized by the presence of a bromine atom and two methoxy groups attached to a benzene ring, which is further bonded to a trimethylsilyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2,5-dimethoxyphenyl)trimethylsilane typically involves the bromination of 2,5-dimethoxyphenyltrimethylsilane. One common method includes the reaction of 2,5-dimethoxyphenyltrimethylsilane with bromine in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under controlled conditions to ensure the selective bromination at the 4-position of the benzene ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using standard techniques such as distillation or recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
(4-Bromo-2,5-dimethoxyphenyl)trimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dehalogenated products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate, typically in the presence of a base.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Products include various substituted phenyltrimethylsilanes.
Oxidation: Products include quinones or other oxidized derivatives.
Reduction: Products include dehalogenated phenyltrimethylsilanes.
Applications De Recherche Scientifique
(4-Bromo-2,5-dimethoxyphenyl)trimethylsilane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex aromatic compounds.
Biology: The compound is used in the study of biological pathways and as a precursor for the synthesis of bioactive molecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (4-Bromo-2,5-dimethoxyphenyl)trimethylsilane involves its interaction with various molecular targets and pathways. The bromine atom and methoxy groups play a crucial role in its reactivity and interaction with other molecules. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in various chemical transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dimethoxyphenyltrimethylsilane: Lacks the bromine atom, resulting in different reactivity and applications.
4-Bromo-2,5-dimethoxyphenethylamine: Contains an ethylamine group instead of a trimethylsilyl group, leading to different biological activities.
4-Bromo-2,5-dimethoxybenzaldehyde: Contains an aldehyde group, making it more reactive in certain chemical reactions.
Uniqueness
(4-Bromo-2,5-dimethoxyphenyl)trimethylsilane is unique due to the presence of both bromine and trimethylsilyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and research applications .
Propriétés
Formule moléculaire |
C11H17BrO2Si |
|---|---|
Poids moléculaire |
289.24 g/mol |
Nom IUPAC |
(4-bromo-2,5-dimethoxyphenyl)-trimethylsilane |
InChI |
InChI=1S/C11H17BrO2Si/c1-13-9-7-11(15(3,4)5)10(14-2)6-8(9)12/h6-7H,1-5H3 |
Clé InChI |
RSTOMVISQQNKHG-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1Br)OC)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[5-(3-Bromophenyl)-1H-1,2,4-triazol-3-yl]methanol](/img/structure/B13686246.png)
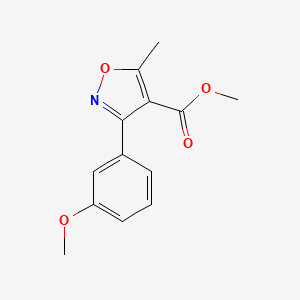
![(S)-2-Amino-N-[4-(3,5-dimethoxy-4-pyridyl)phenyl]-3,3-diphenylpropanamide Dihydrochloride](/img/structure/B13686251.png)
![1,4-Dichlorofuro[3,4-d]pyridazine](/img/structure/B13686254.png)

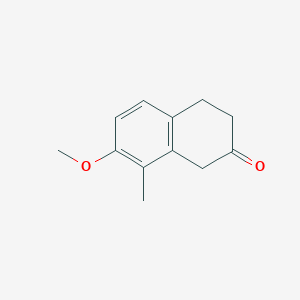
![1-[(1-Cbz-4-piperidyl)methyl]piperazine](/img/structure/B13686281.png)
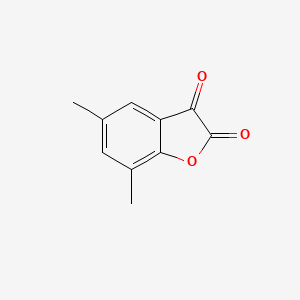
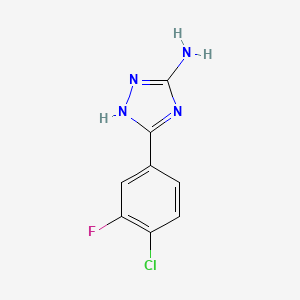
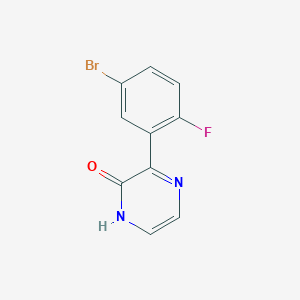
![4-Chloro-7-iodoisoxazolo[4,5-c]pyridin-3-amine](/img/structure/B13686318.png)
